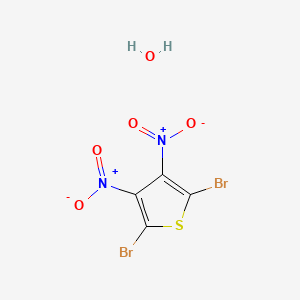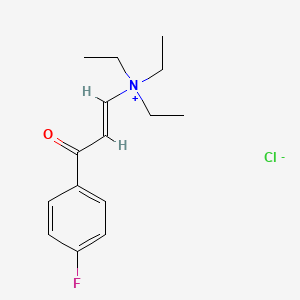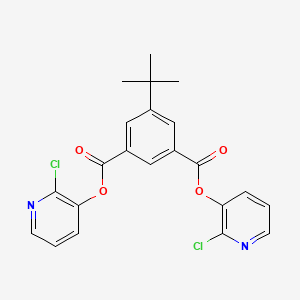
2,5-Dibromo-3,4-dinitrothiophene hydrate
概要
説明
2,5-Dibromo-3,4-dinitrothiophene hydrate is a chemical compound that belongs to the class of halogenated nitrothiophenes. This compound is characterized by the presence of two bromine atoms and two nitro groups attached to a thiophene ring. It is commonly used as a precursor in the synthesis of various low band gap polymeric systems and other complex copolymeric architectures .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-3,4-dinitrothiophene hydrate typically involves the nitration of 2,5-dibromothiophene. The process begins with the addition of nitric acid to 2,5-dibromothiophene in the presence of sulfuric acid. This reaction results in the formation of 2,5-dibromo-3,4-dinitrothiophene . The reaction conditions require careful control of temperature and the use of fuming acids to achieve high yields. The nitration can also be performed using acyl nitrates, nitronium salts, or acetic anhydride-nitric acid mixtures in glacial acetic acid .
Industrial Production Methods
In industrial settings, the production of this compound involves similar nitration protocols but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
化学反応の分析
Types of Reactions
2,5-Dibromo-3,4-dinitrothiophene hydrate undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Tin(II) chloride and hydrochloric acid are commonly used for the reduction of nitro groups.
Substitution: Palladium catalysts are used in the Stille coupling reactions to substitute bromine atoms with other functional groups.
Major Products
科学的研究の応用
2,5-Dibromo-3,4-dinitrothiophene hydrate has several scientific research applications:
作用機序
The mechanism of action of 2,5-dibromo-3,4-dinitrothiophene hydrate involves its ability to undergo various chemical reactions, leading to the formation of different derivatives. The nitro groups can be reduced to amino groups, which can further react to form thienopyrazines and thieno[3,4-b]thiadiazole . These derivatives have unique electronic properties that make them useful in various applications.
類似化合物との比較
Similar Compounds
2,5-Dichloro-3,4-dinitrothiophene: Similar to 2,5-dibromo-3,4-dinitrothiophene but with chlorine atoms instead of bromine.
2-Bromo-5-chloro-3,4-dinitrothiophene: Contains one bromine and one chlorine atom.
2-Bromo-3,4-dinitrothiophene: Contains only one bromine atom.
Uniqueness
2,5-Dibromo-3,4-dinitrothiophene hydrate is unique due to the presence of two bromine atoms and two nitro groups, which provide it with distinct electronic properties and reactivity. This makes it a valuable precursor for the synthesis of various low band gap materials and complex copolymeric architectures .
特性
IUPAC Name |
2,5-dibromo-3,4-dinitrothiophene;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Br2N2O4S.H2O/c5-3-1(7(9)10)2(8(11)12)4(6)13-3;/h;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYDENTXLFXKAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=C1[N+](=O)[O-])Br)Br)[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254732-52-0 | |
| Record name | Thiophene, 2,5-dibromo-3,4-dinitro-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254732-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine](/img/structure/B3040848.png)
![2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid](/img/structure/B3040849.png)

![N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3040855.png)

![N1-{3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl}-4-(trifluoromethyl)benzene-1-sulphonamide](/img/structure/B3040857.png)
![N1-(5-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-chloroacetamide](/img/structure/B3040859.png)

![1-(4-Fluorophenyl)-3-{[3-(4-fluorophenyl)-3-oxoprop-1-enyl]oxy}prop-2-en-1-one](/img/structure/B3040861.png)

![2-{[5-(Trifluoromethyl)-2-pyridyl]sulphonyl}ethyl 2,3,3-trichloroacrylate](/img/structure/B3040863.png)
![Ethyl 4-[(2-chloro-3-pyridyl)oxy]-5,8-difluoroquinoline-3-carboxylate](/img/structure/B3040864.png)
![N1-(2-bromoethyl)-2-methyl-2-{[5-(trifluoromethyl)-2-pyridyl]sulphonyl}propanamide](/img/structure/B3040869.png)
![Ethyl (2E)-2-[(2,4-difluorophenyl)hydrazinylidene]-2-(2-formamido-1,3-thiazol-4-yl)acetate](/img/structure/B3040870.png)
